molecular formula C18H14N4O2S2 B1228490 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid CAS No. 956184-29-5

2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid

Cat. No.: B1228490
CAS No.: 956184-29-5
M. Wt: 382.5 g/mol
InChI Key: FEPOQBJSQBMFJH-UHFFFAOYSA-N
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Description

2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a thiophene ring

Biochemical Analysis

Biochemical Properties

2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant effects. Additionally, the pyrazole ring can interact with proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase . These interactions may inhibit the activity of these enzymes, reducing inflammation and associated symptoms.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant genes, enhancing the cell’s ability to neutralize reactive oxygen species. Furthermore, the compound can modulate the expression of genes involved in inflammatory responses, such as interleukin-6 and tumor necrosis factor-alpha . These changes in gene expression can reduce inflammation and promote cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the thiazole ring can bind to the active site of superoxide dismutase, enhancing its catalytic activity and promoting the detoxification of superoxide radicals . Similarly, the pyrazole ring can inhibit the activity of cyclooxygenase by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These binding interactions and subsequent changes in enzyme activity and gene expression contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and reduced sensitivity to oxidative stress . These long-term effects highlight the importance of considering temporal factors when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and enhancing antioxidant defenses . At higher doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . For example, the compound can accumulate in the mitochondria, where it can enhance mitochondrial antioxidant defenses and promote energy production . Similarly, the compound can localize to the nucleus, where it can modulate gene expression and influence cellular responses to stress . These subcellular localization patterns are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The individual rings are then coupled together using various coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

    Final Acetylation: The final step involves the acetylation of the coupled product to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[5-amino-4-(2-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid: Similar structure but with a different thiophene ring substitution.

    2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}acetic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(5-amino-4-thiophen-3-ylpyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c19-17-13(12-6-7-25-10-12)9-20-22(17)18-21-16(11-4-2-1-3-5-11)14(26-18)8-15(23)24/h1-7,9-10H,8,19H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOQBJSQBMFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CSC=C4)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 2
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 4
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 5
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid

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